1H-1-Ethyl Candesartan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1-Ethyl Candesartan is a derivative of candesartan, which is a nonpeptide angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and heart failure. This compound works by blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart .
准备方法
The synthesis of 1H-1-Ethyl Candesartan involves several steps, starting from the basic structure of candesartan. The preparation typically includes:
Synthetic Routes: The synthesis begins with the preparation of the biphenyl tetrazole moiety, followed by the introduction of the benzimidazole ring. The ethyl group is then introduced to form this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste.
化学反应分析
1H-1-Ethyl Candesartan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, candesartan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products: The major products formed from these reactions include various derivatives of candesartan, such as oxo candesartan and hydroxy candesartan.
科学研究应用
1H-1-Ethyl Candesartan has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of angiotensin II receptor antagonists.
Biology: Researchers use it to study the effects of angiotensin II receptor blockade on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in conditions like hypertension, heart failure, and diabetic nephropathy.
作用机制
1H-1-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The compound’s action on the renin-angiotensin-aldosterone system (RAAS) is crucial for its antihypertensive effects .
生物活性
1H-1-Ethyl Candesartan Cilexetil is a notable compound primarily recognized as a process-related impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist. This article delves into its biological activity, pharmacological implications, and potential therapeutic applications based on current research findings.
Overview of Candesartan and Its Mechanism
Candesartan is a prodrug that converts into its active form during intestinal absorption. It selectively blocks the angiotensin II type 1 receptor (AT1), which is crucial in regulating blood pressure and fluid balance. The inhibition of AT1 prevents vasoconstriction and promotes vasodilation, leading to reduced blood pressure and improved cardiovascular outcomes .
Pharmacological Profile
This compound exhibits similar biological activity to its parent compound, Candesartan, primarily through the following mechanisms:
- AT1 Receptor Antagonism : Like Candesartan, it acts as a selective antagonist for the AT1 receptor, inhibiting the effects of angiotensin II on vascular smooth muscle cells, which leads to vasodilation and decreased blood pressure .
- Long-lasting Effects : The compound is characterized by prolonged action, making it potentially effective for sustained antihypertensive therapy .
In Vitro and In Vivo Studies
Currently, research on this compound is still developing. Preliminary studies indicate:
- In Vitro Activity : Initial in vitro studies suggest that this compound retains significant activity against AT1 receptors. However, comprehensive data on its efficacy and safety profile remains limited .
- In Vivo Studies : There are ongoing investigations into its pharmacokinetics and bioavailability in animal models, although detailed results are not yet published .
Case Studies and Clinical Implications
While direct clinical studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Diabetes Management : A study indicated that combining Candesartan with other compounds improved lipid and glucose metabolism in diabetic rat models. This suggests that this compound might also contribute positively to metabolic profiles when used in conjunction with other therapies .
Comparative Data Table
The following table summarizes key pharmacological parameters and findings related to this compound:
Parameter | Value/Description |
---|---|
Chemical Structure | 2-Ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Molecular Weight | 638.713 g/mol |
Mechanism of Action | AT1 receptor antagonist |
Therapeutic Use | Potential antihypertensive treatment |
Current Research Stage | In vitro and in vivo studies ongoing |
属性
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747748 |
Source
|
Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-38-8 |
Source
|
Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。